molecular formula C9H6F3NO2 B1433032 [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol CAS No. 1394041-51-0

[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol

Cat. No.: B1433032
CAS No.: 1394041-51-0
M. Wt: 217.14 g/mol
InChI Key: ACWKKCNXWQTLFP-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol is a chemical compound with the molecular formula C9H6F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a benzoxazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol typically involves the reaction of 5-(trifluoromethyl)-1,3-benzoxazole with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methanol group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and enhances the overall yield .

Chemical Reactions Analysis

Types of Reactions

[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-2-benzoxazolinone
  • 5-(Trifluoromethyl)-1,3-benzoxazole
  • 5-(Trifluoromethyl)-2-benzoxazolecarboxylic acid

Uniqueness

Compared to similar compounds, [5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[5-(trifluoromethyl)-1,3-benzoxazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)5-1-2-7-6(3-5)13-8(4-14)15-7/h1-3,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWKKCNXWQTLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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